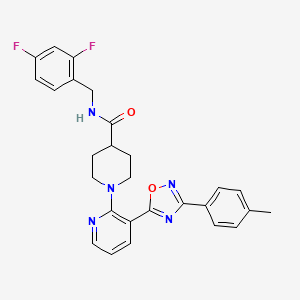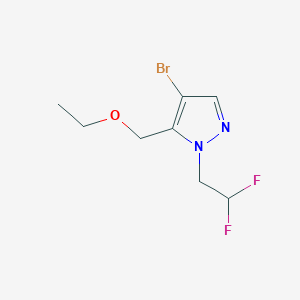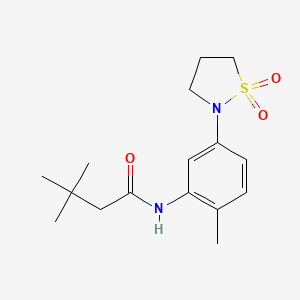![molecular formula C23H16N2O2S2 B2603934 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one CAS No. 402954-69-2](/img/structure/B2603934.png)
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a type of heterocyclic compound that includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of a larger family of azole heterocycles, which also includes imidazoles and oxazoles .
Synthesis Analysis
Thiazoles can be synthesized through various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .
Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Antimicrobial Coatings
Coumarin-thiazole derivatives have been recognized for their considerable antimicrobial activity. When incorporated into polymers, especially polyurethane coatings, these compounds can substantially enhance the antimicrobial properties of the materials. A specific derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, demonstrated excellent antimicrobial effects against a variety of microorganisms, making it a potential candidate for coatings on different surfaces, such as glass and steel. Further, the incorporation of this derivative did not negatively impact, but rather slightly improved, the physical and mechanical properties of the polyurethane coatings (El‐Wahab et al., 2014).
Antibacterial and Antioxidant Activities
Thiazolyl-pyrazole-biscoumarin compounds have shown significant antibacterial and antioxidant properties. The synthesis of these compounds involves a one-pot three-component cyclocondensation, resulting in products that possess a notable biological capacity, with most compounds showing promising antibacterial, antifungal, and antioxidant activities. This suggests their potential utility in developing new antimicrobial and antioxidant agents (Mahmoodi & Ghodsi, 2017).
Structural Analysis and Molecular Interactions
The synthesis and structural analysis of coumarin-thiazole hybrids have provided insights into their molecular interactions, particularly π–π stacking motifs. These interactions play a crucial role in the molecular architecture of such compounds, impacting their biological activity and potential pharmaceutical applications. Studies involving X-ray characterization, Hirshfeld surface analysis, and DFT calculations have been instrumental in understanding these interactions at a molecular level (Madni et al., 2020).
Cytotoxic Activity
Some coumarin-thiazole derivatives have been synthesized and evaluated for their cytotoxic activity against specific cell lines, such as human keratinocytes. These compounds, through various synthetic methods, including ultrasound-promoted reactions, have shown potent cytotoxic activity, indicating their potential application in developing anticancer agents (Gomha & Khalil, 2012).
Synthetic Methodologies and Green Chemistry
The development of novel synthetic methodologies for coumarin-thiazole derivatives, emphasizing green chemistry principles, has been a significant area of research. These methods aim to reduce environmental impact, improve reaction efficiency, and provide safer, more sustainable routes for synthesizing these compounds. Protocols utilizing multi-component reactions, catalyst-free conditions, and eco-friendly solvents have been developed to synthesize a variety of structurally diverse compounds, opening new possibilities for their application in various fields (Balwe et al., 2017).
Future Directions
Mechanism of Action
Target of action
Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and target. Some thiazole derivatives act as inhibitors of specific enzymes, while others may interact with cell receptors to modulate their activity
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary greatly depending on their specific structure. Some thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of action
The result of the action of thiazole derivatives can vary greatly depending on their specific targets and mode of action. Some thiazole derivatives have been found to have therapeutic effects in the treatment of various diseases
Action environment
The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific properties of the thiazole derivative itself
Biochemical Analysis
Biochemical Properties
3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s thiazole ring is known to engage in interactions with biomolecules through hydrogen bonding and π-π stacking, enhancing its binding affinity and specificity . Additionally, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . It also modulates gene expression by interacting with transcription factors and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action and exerts its biological effects.
properties
IUPAC Name |
3-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)18-12-28-21(24-18)11-22-25-19(13-29-22)17-10-16-4-2-3-5-20(16)27-23(17)26/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFIYLSKXPSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)
![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)


![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)
